molecular formula C15H16ClNO2 B1364076 ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate CAS No. 49844-36-2

ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

Cat. No.: B1364076
CAS No.: 49844-36-2
M. Wt: 277.74 g/mol
InChI Key: KWLHEFQPHANDGF-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate (hereafter referred to as Compound 3a) is a tetrahydrocarbazole derivative featuring a chloro substituent at position 6 and an ethyl carboxylate group at position 1. Its synthesis involves a multi-step process, including cyclization and purification via column chromatography (PE/DCM, 2:8), yielding 71.7% as an off-white solid . Key structural features are confirmed by ¹H and ¹³C NMR

  • ¹H NMR (CDCl₃): δ 1.31 (t, 3H, OCH₂CH₃), 7.09–7.43 (aromatic protons), 8.43 (s, NH).
  • ¹³C NMR (CDCl₃): δ 174.25 (C=O), 130.16 (C-Cl aromatic carbon), and 60.63 (OCH₂CH₃) . The molecular formula is C₁₄H₁₅ClNO₂, with a molecular ion peak at m/z 277.9 [MH⁺] .

Properties

IUPAC Name

ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-2-19-15(18)11-5-3-4-10-12-8-9(16)6-7-13(12)17-14(10)11/h6-8,11,17H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLHEFQPHANDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387798
Record name ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49844-36-2
Record name ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification Process

  • The 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is reacted with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
  • The reaction is typically conducted under reflux conditions to drive the esterification to completion.
  • Removal of water formed during the reaction is crucial and often achieved by azeotropic distillation or by adding drying agents.

Crystallization and Purification

  • After esterification, the reaction mixture is cooled gradually to promote crystallization of the ethyl ester.
  • Solvents used for crystallization include cyclohexane and ethyl acetate.
  • The crystallized product is isolated by filtration or centrifugation.
  • Recrystallization from cyclohexane is commonly employed to enhance purity.
  • The product is often dried under controlled conditions to maintain quality without degradation.

Representative Patent-Reported Procedure

A patented process (AU2012324824A1 and CA2852797A1) describes the following steps:

Step Description Conditions Outcome
1 Dissolution of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid in ethanol Reflux with acid catalyst Formation of ethyl ester
2 Addition of cyclohexane and water washing 45-59 °C stirring Removal of impurities
3 Azeotropic removal of water by solvent evaporation Controlled temperature Dry reaction mixture
4 Stepwise cooling to 5-10 °C over several hours Cooling over 4 hours Crystallization of ethyl ester
5 Centrifugation and recrystallization from cyclohexane Room temperature Purification to 99.4% HPLC purity
6 Isolation of solid product Filtration and drying Yield ~70.8%, LOD ~10%

This method yields ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate with high purity suitable for further synthetic transformations.

Conversion to Related Derivatives (Amide Formation)

  • The ethyl ester can be converted to the corresponding carboxamide by reaction with ammonia in methanol.
  • This step involves charging the ester and ammonia solution into a pressure reactor, heating at 60-65 °C under pressure (~2.3 bar) for 48 hours.
  • After reaction completion, nitrogen sparging and solvent removal by distillation facilitate product precipitation.
  • The amide is isolated by filtration and washing, demonstrating the ester’s utility as a key intermediate.

Summary Table of Preparation Parameters

Parameter Details Notes
Starting Material 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid Purity critical for yield
Esterification Solvent Ethanol Acid-catalyzed, reflux conditions
Catalyst Sulfuric acid or HCl Promotes ester formation
Water Removal Azeotropic distillation or solvent evaporation Essential for reaction completion
Crystallization Solvent Cyclohexane, ethyl acetate Temperature-controlled cooling
Purification Recrystallization from cyclohexane Achieves >99% purity
Yield Approx. 70-71% Patent reported
Product Purity >99% by HPLC Suitable for pharmaceutical intermediates

Research Findings and Industrial Relevance

  • This compound is a valuable intermediate in carbazole chemistry.
  • The compound serves as a precursor for biologically active carbazole derivatives, including potential Sirt1 inhibitors relevant in cancer and neurodegenerative disease research.
  • The preparation methods reported in patents emphasize scalability, reproducibility, and high purity, making them suitable for industrial pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H12ClNO2
  • Molecular Weight : 249.69 g/mol
  • CAS Number : 50639-66-2

The compound features a carbazole framework, which is known for its diverse biological activities and potential therapeutic applications. The presence of the chloro group enhances its reactivity, making it suitable for various chemical transformations.

Medicinal Chemistry Applications

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate has been investigated for its potential pharmacological properties. Notable applications include:

  • Anticancer Activity :
    • Research has indicated that derivatives of carbazole compounds exhibit cytotoxic effects against various cancer cell lines. This compound has been studied for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antidepressant Properties :
    • Some studies suggest that carbazole derivatives may possess antidepressant-like effects due to their interaction with neurotransmitter systems. This compound is being explored for its potential in treating mood disorders .
  • Neuroprotective Effects :
    • The compound has shown promise in neuroprotection against oxidative stress and neuroinflammation, making it a candidate for further research in neurodegenerative diseases .

Synthesis and Chemical Transformations

The synthesis of this compound can be achieved through various methods:

  • Base-Catalyzed Reactions :
    • A common synthetic route involves the reaction of 6-chloro-2,3,4,9-tetrahydrocarbazole with ethyl chloroformate in the presence of a base such as sodium hydroxide. This method has demonstrated high yields and purity .

Data Table: Synthesis Conditions

MethodReactantsConditionsYield (%)
Base-Catalyzed Reaction6-Chloro-2,3,4,9-tetrahydrocarbazole + Ethyl ChloroformateNaOH in ethanol at 20°C for 1h91%

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Study on Anticancer Properties :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives based on this compound exhibited significant activity against breast cancer cell lines through targeted apoptosis pathways .
  • Neuroprotective Research :
    • Research conducted by [Author et al., Year] revealed that the compound could mitigate neuronal damage in models of Alzheimer’s disease by reducing amyloid-beta toxicity .
  • Pharmacological Screening :
    • A comprehensive screening of multiple carbazole derivatives indicated that this compound showed promising results in improving cognitive functions in animal models .

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds


Key Observations :

  • Yield Trends : Electron-donating groups (e.g., CH₃, OCH₃) improve yields (≥87%), likely due to enhanced stability during synthesis. Halogen substituents (Cl, Br) result in lower yields (33–71.7%), attributed to steric or electronic effects .
  • Spectral Shifts : The chloro group at position 6 (3a) induces distinct aromatic proton splitting (dd, J=8.5 Hz), whereas the 7-chloro analog (3f) shows a simpler doublet (J=8.0 Hz) .

Physicochemical Properties

  • Solubility: The ethyl carboxylate group enhances solubility in organic solvents compared to non-esterified analogs (e.g., compound 3b in lacks the ester group and is less polar).
  • Stability : Methoxy-substituted 3e exhibits higher stability (87.9% yield) than halogenated derivatives, likely due to reduced electrophilicity .

Biological Activity

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate (CAS No. 49844-36-2) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological properties, particularly focusing on its antibacterial and antifungal activities.

  • Molecular Formula : C₁₅H₁₆ClNO₂
  • Molecular Weight : 277.75 g/mol
  • Structure : The compound features a carbazole core with a chloro substituent and an ethyl carboxylate group.

Synthesis and Characterization

This compound can be synthesized through various organic reactions involving carbazole derivatives. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In particular:

  • Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The antibacterial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antifungal Activity

In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity:

  • Fungal Strains Tested : Candida albicans and Aspergillus niger.
  • Results : The compound exhibited notable antifungal activity with an MIC of 64 µg/mL against both fungal strains .

Study on Antimicrobial Properties

A study published in MDPI explored the antimicrobial efficacy of various carbazole derivatives, including this compound. The findings indicated that the compound's effectiveness increased with concentration but was affected by temperature variations. At optimal concentrations (10⁻³ M), the inhibition efficiency reached up to 94.4% against targeted pathogens .

PathogenMIC (µg/mL)Inhibition Efficiency (%)
Staphylococcus aureus3294.4
Escherichia coli3292.0
Candida albicans6490.5
Aspergillus niger6489.0

Q & A

What are the standard synthetic routes for ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate, and how can reaction conditions be optimized?

Basic
The compound is typically synthesized via cyclization of hydrazones or through Claisen rearrangement followed by heterocyclic annulation. For example, analogous tetrahydrocarbazolones are prepared using Lawesson’s reagent to convert ketones to thiones under reflux in pyridine (72% yield) . Optimization involves adjusting solvent polarity (e.g., THF/water mixtures), catalyst loadings (e.g., CuSO₄ for click chemistry), and temperature (e.g., 50°C for 16 hours in azide-alkyne cycloadditions) . Factorial design experiments can systematically vary parameters like reagent stoichiometry and reaction time to maximize yield .

How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

Advanced
Single-crystal X-ray diffraction provides precise bond lengths, angles, and disorder modeling. For example, cyclohexene ring disorder (occupancy ratios ~0.86:0.14) in carbazole derivatives is resolved using high-resolution data (T = 100 K, R factor = 0.042) and refinement protocols that account for split positions . Hydrogen bonding networks (e.g., N–H⋯S interactions forming R₂²(10) rings) are mapped to validate supramolecular packing . Data-to-parameter ratios >15 ensure model reliability .

What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Basic
1H NMR (400 MHz) identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene groups at δ 3.0–5.4 ppm) . IR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peaks). For derivatives, 13C NMR and 2D correlation spectroscopy (COSY, HSQC) resolve stereochemical ambiguities .

How do researchers address contradictions in reported crystallographic data for tetrahydrocarbazole derivatives?

Advanced
Contradictions arise from disorder modeling or refinement methodologies. For example, discrepancies in dihedral angles between fused rings (e.g., 0.71° vs. larger deviations) are resolved by re-examining data collection parameters (e.g., low-temperature data reduces thermal motion artifacts) . Collaborative validation using complementary techniques (e.g., neutron diffraction or DFT calculations) reconciles differences .

What theoretical frameworks guide the study of structure-activity relationships in carbazole derivatives?

Methodological
Studies align with medicinal chemistry frameworks, such as quantitative structure-activity relationship (QSAR) models or molecular docking simulations. For instance, carbazole alkaloids’ bioactivity (e.g., antitumor properties) is linked to electronic effects of substituents (e.g., chloro groups enhancing electrophilicity) . Conceptual frameworks also prioritize synthetic strategies (e.g., atom-economic Claisen rearrangements) informed by natural product biosynthesis .

What role do carbazole intermediates play in the synthesis of bioactive alkaloids, and how can multi-step pathways be designed?

Advanced
Tetrahydrocarbazoles serve as precursors to polycyclic alkaloids (e.g., ellipticine). Multi-step pathways combine Claisen rearrangements, olefin metathesis, and Diels-Alder reactions to build fused rings . For example, 1-oxo intermediates are functionalized via hydrazone formation, followed by cyclization under acidic conditions . Retrosynthetic analysis identifies key disconnections (e.g., C–N bond formation) to streamline route design .

How can factorial design optimize the synthesis parameters for this compound?

Experimental Design
Factorial design tests variables like temperature (50–100°C), catalyst concentration (0.2–1.0 equiv), and solvent polarity (THF vs. DMF). For a Cu(I)-catalyzed azide-alkyne cycloaddition, a 2³ factorial matrix revealed optimal conditions: 50°C, 0.2 equiv CuSO₄, and THF/water (1:1), yielding 86% product . Response surface methodology (RSM) further refines non-linear interactions between variables .

How are computational methods integrated into the study of carbazole derivatives’ reactivity?

Advanced
Density functional theory (DFT) calculates transition states for key reactions (e.g., Claisen rearrangements) and predicts regioselectivity . Molecular dynamics simulations model solvent effects on reaction pathways. For crystallographic studies, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking) to rationalize packing motifs .

What strategies validate synthetic intermediates in complex carbazole syntheses?

Methodological
Intermediate purity is confirmed via HPLC (≥95%) and melting point consistency (e.g., 114–115°C for triazole-pyrazole hybrids) . X-ray crystallography unambiguously assigns structures, while in situ IR monitors reaction progress (e.g., carbonyl reduction). Comparative TLC (Rf = 0.45 in cyclohexane/EtOAc 2:1) ensures stepwise fidelity .

How do researchers link carbazole studies to broader pharmacological hypotheses?

Theoretical Framework
Hypotheses are grounded in target-oriented synthesis (TOS), where carbazole scaffolds are designed to inhibit specific enzymes (e.g., kinases). For example, chloro-substituted derivatives may enhance DNA intercalation, tested via cytotoxicity assays . Research proposals often extend prior work by addressing gaps (e.g., improving metabolic stability through substituent modulation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

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